Cas no 393784-49-1 (N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-Cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a specialized pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclododecyl group and a 2,4-dimethylphenyl substituent, which may enhance lipophilicity and binding affinity in target interactions. The pyrazolopyrimidine core is known for its role as a kinase inhibitor scaffold, suggesting utility in probing enzymatic pathways or drug discovery. The compound's distinct substitution pattern could offer selectivity advantages in biological assays. Further characterization, including solubility, stability, and pharmacological profiling, would be required to fully assess its suitability for specific research or therapeutic applications.
N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine structure
393784-49-1 structure
Product Name:N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:393784-49-1
MF:C25H35N5
MW:405.578905344009
CID:6340517
PubChem ID:4093540
Update Time:2025-05-26

N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
    • AB01316162-02
    • N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • AKOS002088254
    • SR-01000566006-1
    • SR-01000566006
    • N-cyclododecyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
    • BRD-K33086073-001-01-5
    • 393784-49-1
    • Oprea1_812391
    • F0517-0080
    • [1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine
    • NCGC00319905-01
    • Inchi: 1S/C25H35N5/c1-19-14-15-23(20(2)16-19)30-25-22(17-28-30)24(26-18-27-25)29-21-12-10-8-6-4-3-5-7-9-11-13-21/h14-18,21H,3-13H2,1-2H3,(H,26,27,29)
    • InChI Key: MDRWVPJGCOMDQQ-UHFFFAOYSA-N
    • SMILES: N(C1C2C=NN(C3C=CC(C)=CC=3C)C=2N=CN=1)C1CCCCCCCCCCC1

Computed Properties

  • Exact Mass: 405.28924614g/mol
  • Monoisotopic Mass: 405.28924614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 55.6Ų

N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>

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Additional information on N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine

Professional Introduction to N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 393784-49-1)

N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with the CAS number 393784-49-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazolopyrimidine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a cyclododecyl side chain and a 2,4-dimethylphenyl substituent, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been extensively studied in recent years. The introduction of the cyclododecyl group into the molecular framework enhances the lipophilicity of the compound, which is a critical factor in drug absorption and distribution. This modification also imparts stability to the molecule, making it more suitable for long-term storage and formulation into pharmaceutical products.

The 2,4-dimethylphenyl substituent plays a crucial role in modulating the biological activity of the compound. This aromatic ring system is known to interact with various biological targets, including enzymes and receptors, thereby influencing the pharmacological effects. Recent studies have demonstrated that compounds with similar structural motifs exhibit potent anti-inflammatory, antiviral, and anticancer properties. The combination of these features makes N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine a promising candidate for further investigation in drug discovery.

In terms of biological activity, N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown remarkable potential in preclinical studies. Research indicates that this compound can inhibit the activity of key enzymes involved in cancer cell proliferation and survival. Specifically, it has been found to target tyrosine kinases and other signaling pathways that are aberrantly activated in tumor cells. These findings suggest that the compound may have therapeutic efficacy against various types of cancer.

The pharmacokinetic profile of N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been thoroughly evaluated. Studies have shown that the molecule exhibits good oral bioavailability and prolonged half-life in vivo. This is attributed to the lipophilic nature of the cyclododecyl group, which enhances membrane permeability and reduces metabolic clearance. Additionally, the presence of the dimethylphenyl group contributes to stability against enzymatic degradation.

The synthetic route for N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps that require precise control over reaction conditions. The cyclododecyl group is typically introduced through a Friedel-Crafts alkylation reaction using cyclododecanone as a precursor. Subsequent functionalization steps include nitration followed by reduction to yield the amine derivative. The 2,4-dimethylphenyl group is incorporated via Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions.

The analytical characterization of this compound has been performed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. High-resolution NMR spectra confirm the presence of all expected functional groups and their connectivity within the molecule.

The pharmacological evaluation of N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines with high specificity. Additionally, it has shown anti-inflammatory effects by modulating cytokine production in immune cells. These results warrant further investigation into its potential as a therapeutic agent.

The development of novel drug candidates often involves optimization of their pharmacological properties through structure-based design. In the case of N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, ongoing research aims to improve its solubility and bioavailability while maintaining its potent biological activity. Strategies such as prodrug formulation and molecular optimization are being explored to enhance its therapeutic potential.

The future prospects for N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are promising given its unique structural features and biological activities. Further preclinical studies are necessary to evaluate its safety profile and efficacy in animal models before human clinical trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate this promising compound into a viable therapeutic option for patients.

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